

# spectroscopic data for 2-Chlorophenyl 5-bromo-2-furoate characterization

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## Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519

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Comprehensive Characterization Guide: **2-Chlorophenyl 5-bromo-2-furoate**

## Executive Summary

The accurate characterization of **2-Chlorophenyl 5-bromo-2-furoate** (CAS: 494830-75-0) is a critical quality gate in the synthesis of bioactive furoate derivatives. This compound features a dual-halogenated motif (aryl chloride and heteroaryl bromide) linked by a labile ester bond. This guide provides a definitive protocol for structural validation, emphasizing the discrimination of halogen regio-isomers and the assessment of hydrolytic stability.

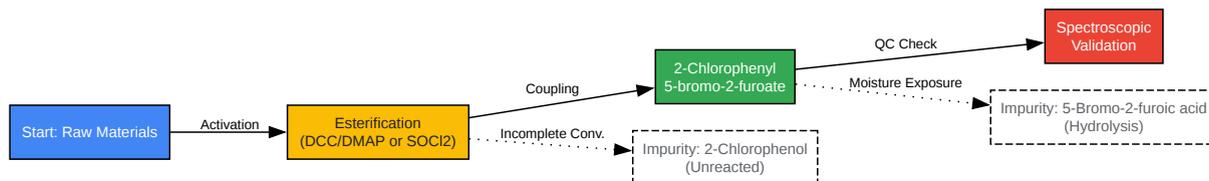
## Synthetic Context & Impurity Profile

To interpret spectroscopic data effectively, one must understand the genesis of the sample. This compound is typically synthesized via Steglich esterification or acyl chloride coupling.

Primary Impurities to Monitor:

- 5-Bromo-2-furoic acid: Result of hydrolysis (Broad singlet ~11-13 ppm in <sup>1</sup>H NMR).
- 2-Chlorophenol: Unreacted starting material (Distinct phenolic odor, broad singlet ~5.5 ppm).
- Dicyclohexylurea (DCU): If Steglich conditions are used (Insoluble precipitate, multiplet ~1-2 ppm).

## Figure 1: Synthesis & Fragmentation Workflow



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Caption: Workflow depicting the synthesis pathway and potential degradation products that must be identified during spectroscopic characterization.

## Spectroscopic Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Directive: Use DMSO-d

or CDCl

as the solvent. DMSO-d

is preferred if the sample contains polar impurities (acids), while CDCl

offers better resolution for the aromatic region. H NMR (400 MHz, CDCl

) Reference Standards:

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Justification
7.45 - 7.50	Doublet (d)	1H	Ar-H3	Ortho to Chlorine (Deshielded by -I effect of Cl)
7.25 - 7.30	Doublet (d)	1H	Furan-H3	Beta to Carbonyl (Anisotropic deshielding)
7.15 - 7.22	Multiplet (m)	2H	Ar-H5, H6	Meta/Para positions (Overlapping signals)
7.05 - 7.10	Triplet (t)	1H	Ar-H4	Para to Chlorine
6.65	Doublet (d)	1H	Furan-H4	Beta to Bromine (Resonance shielding dominates)

## Coupling Constants (

values):

- Furan Ring ( ): ~3.5 Hz. This sharp doublet is diagnostic for 2,5-disubstituted furans.
- Aromatic Ring ( ): ~8.0 Hz.

Expert Insight:

- The Furan Doublets: The key to confirming the 5-bromo substitution is the loss of the H5 signal (typically ~7.6 ppm in unsubstituted furoates) and the simplification of the H3/H4 signals into two clean doublets. If you see a triplet or a doublet of doublets in the furan region, your bromination is incomplete.

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

) Key Signals:

- Carbonyl (C=O): ~156 ppm. (Ester carbonyl).<sup>[1][2][3]</sup>
- Furan C2 (Ipso to C=O): ~145 ppm.
- Furan C5 (Ipso to Br): ~125 ppm. (Upfield shift due to Heavy Atom Effect of Br).
- Aromatic C-Cl: ~128 ppm.
- Aromatic C-O: ~148 ppm.

## Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat solid.

Diagnostic Bands:

Wavenumber (cm )	Vibration Mode	Significance
1735 - 1750	(C=O) Ester	Sharp, strong band. Confirming ester formation.[4]
3100 - 3150	(C-H) Furan	Weak, sharp stretch. Characteristic of heteroaromatics.
1580, 1475	(C=C) Aromatic	Skeletal vibrations of the benzene/furan rings.
1150 - 1200	(C-O-C)	Strong ester stretch.
740 - 760	(C-H) o-sub	Ortho-substituted benzene ring out-of-plane bending.

## Mass Spectrometry (MS)

Technique: GC-MS (EI) or LC-MS (ESI+). Molecular Formula: C

H

BrClO

Exact Mass: ~315.9 (for

Br,

Cl)

Isotopic Pattern Analysis (Crucial Validation Step): This compound contains one Bromine and one Chlorine atom.[3][4][5] The isotopic pattern is the primary fingerprint for identity.

- M+ (Nominal Mass): 316 (

Br,

Cl)

- M+2: 318 (Mixture of

Br/

Cl and

Br/

Cl)

- M+4: 320 (

Br,

Cl)

Expected Intensity Ratio:

- M : M+2 : M+4

3 : 4 : 1

- Explanation: The natural abundance of

Br:

Br is ~1:1, and

Cl:

Cl is ~3:1. The combination yields this distinct "step-down" pattern.

Fragmentation (EI Mode):

- [M]

: Molecular ion (316/318/320).

- [M - OC

H

Cl]

: Loss of chlorophenoxy group

Furoyl cation (m/z ~173/175). This is the base peak in many furoate esters.

- [M - CO]

: Loss of carbonyl from the furoyl cation

Furan cation (m/z ~145/147).

## Quality Control & Purity Assay

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 m).
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: Acetonitrile.
- Gradient: 50% B to 95% B over 10 minutes.
- Detection: UV @ 254 nm (Aromatic -  
\*) and 280 nm.

Acceptance Criteria:

- Purity: >98.0% (Area under curve).
- Retention Time: The ester will be significantly less polar than the parent acid or phenol, eluting later in the gradient.

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